molecular formula C18H15N3O5 B2926574 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1334371-12-8

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2926574
CAS No.: 1334371-12-8
M. Wt: 353.334
InChI Key: GEQHDQIMAKVSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzodioxole ring and an oxadiazole ring

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common route starts with the preparation of 2-(2H-1,3-benzodioxol-5-yl)acetic acid, which is then converted into its corresponding acyl chloride. This intermediate is reacted with 5-(phenoxymethyl)-1,3,4-oxadiazole-2-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The oxadiazole ring may also play a role in binding to specific proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yl)acetamide
  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 1-(2H-1,3-benzodioxol-5-yl)butan-2-one

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide apart from similar compounds is the presence of both the benzodioxole and oxadiazole rings. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c22-16(9-12-6-7-14-15(8-12)25-11-24-14)19-18-21-20-17(26-18)10-23-13-4-2-1-3-5-13/h1-8H,9-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHDQIMAKVSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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